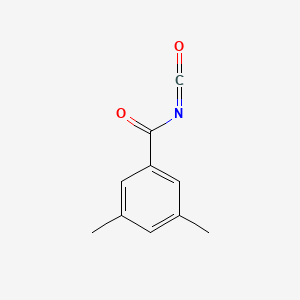
3,5-Dimethylbenzoyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isocyanates can be achieved through various methods. One such method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another approach involves the thermal decomposition of carbamates . The synthesis of bio-derived isocyanates has also been discussed .Molecular Structure Analysis
The molecular structure of 3,5-Dimethylbenzoyl isocyanate can be analyzed using various techniques. The molecular weight of 3,5-Dimethylphenyl isocyanate is 147.174 Da . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Isocyanates, including 3,5-Dimethylbenzoyl isocyanate, can undergo various chemical reactions. For instance, they can react with H-acidic compounds such as alcohols, phenols, and amines to form carbamates and ureas . They can also react with water .Mechanism of Action
The reaction mechanisms of isocyanates with other compounds can vary depending on the acidity and nucleophilicity of the compounds involved. For instance, less acidic, stronger nucleophilic compounds, such as aromatic amines, are added directly to the isocyanate followed by base-catalyzed proton transfer in the resulting adduct .
Safety and Hazards
Future Directions
The future of isocyanate research is promising. For instance, there is ongoing research into the production of bio-based isocyanates, which could have significant environmental benefits . Additionally, isothiocyanates, which are structurally similar to isocyanates, are being explored for their potential uses in organic synthesis .
properties
CAS RN |
66244-10-8 |
|---|---|
Product Name |
3,5-Dimethylbenzoyl isocyanate |
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3,5-dimethylbenzoyl isocyanate |
InChI |
InChI=1S/C10H9NO2/c1-7-3-8(2)5-9(4-7)10(13)11-6-12/h3-5H,1-2H3 |
InChI Key |
PUMHTBSLBWOGMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)N=C=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N=C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



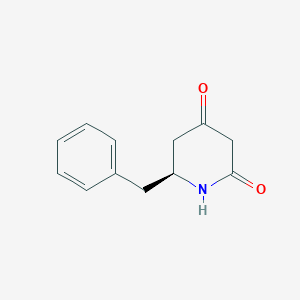
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/structure/B3192811.png)

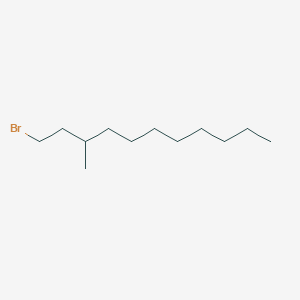
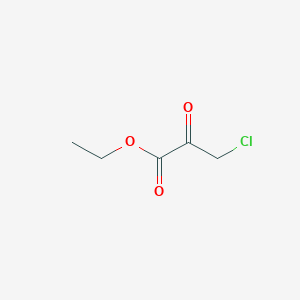
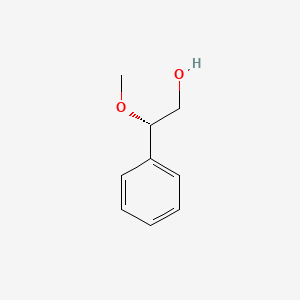
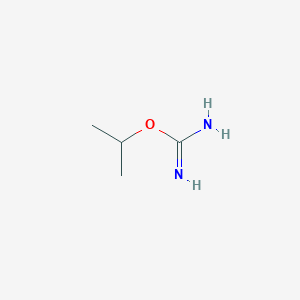
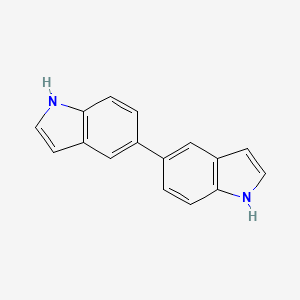


![11h-Indeno[1,2-b]quinolin-11-ol](/img/structure/B3192890.png)


